molecular formula C18H21NO3 B12601885 N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide CAS No. 649558-97-4

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide

Cat. No.: B12601885
CAS No.: 649558-97-4
M. Wt: 299.4 g/mol
InChI Key: AWOKWECNGRVLIW-UHFFFAOYSA-N
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Description

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C18H21NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 1,5-dihydroxypentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenylbenzamide with 1,5-dihydroxypentan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    N-(1,5-Dihydroxypentan-2-yl)benzamide: Similar structure but lacks the phenyl substitution.

    N-(2-Hydroxyphenyl)benzamide: Similar structure but lacks the dihydroxypentan-2-yl group.

    N-(2-(1-Hydroxyethyl)phenyl)benzamide: Similar structure but has a different hydroxyl substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

649558-97-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(1,5-dihydroxypentan-2-yl)phenyl]benzamide

InChI

InChI=1S/C18H21NO3/c20-12-6-9-15(13-21)16-10-4-5-11-17(16)19-18(22)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2,(H,19,22)

InChI Key

AWOKWECNGRVLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CCCO)CO

Origin of Product

United States

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